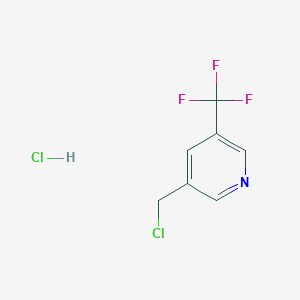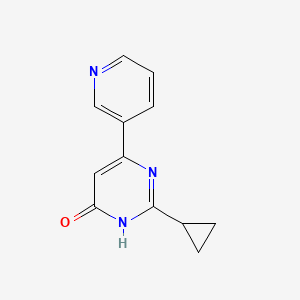
2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol
説明
“2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol” is a chemical compound . It is a derivative of pyrimidine, which is a class of compounds known for their wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “this compound”, involves the design of privileged structures in medicinal chemistry . The synthesis process often involves the preparation of libraries of novel heterocyclic compounds with potential biological activities .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrimidine core with a cyclopropyl group at the 2-position and a pyridin-3-yl group at the 6-position .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C12H11N3O, and its molecular weight is 213.24 .科学的研究の応用
Synthesis and Biological Screening
A study by Bhat et al. (2014) involved the synthesis of a new series of pyrimidine derivatives, focusing on their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. This research highlights the potential of pyrimidine compounds in developing treatments for various conditions, although the specific compound "2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol" was not directly mentioned, the general class of compounds exhibits significant biological activities Bhat et al., 2014.
Supramolecular Structures and Hydrogen Bonding
Cheng et al. (2011) investigated supramolecular structures formed by pyrimidine derivatives, emphasizing the role of hydrogen bonding in stabilizing molecular columns and networks. This study provides insight into how pyrimidine derivatives, including those similar to "this compound," can form complex structures relevant in materials science and molecular engineering Cheng et al., 2011.
Anticancer Agents
Alam et al. (2018) explored the cytotoxicity of novel pyrazolyl pyrimidine and pyrazolyl aminopyrimidine derivatives against various human cancer cell lines, demonstrating the potential of pyrimidine derivatives as anticancer agents. The investigation into the biological activities of these compounds suggests their utility in the development of new therapeutic options for cancer treatment Alam et al., 2018.
Anti-Fibrosis Activity
Gu et al. (2020) synthesized and evaluated a series of novel 2-(pyridin-2-yl) pyrimidine derivatives for their anti-fibrotic activities in vitro. This research demonstrates the therapeutic potential of pyrimidine derivatives in treating fibrotic diseases, showcasing the versatility of the pyrimidine core in drug design and development Gu et al., 2020.
将来の方向性
作用機序
Target of Action
The primary targets of a compound like “2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol” are usually specific proteins or enzymes in the body that the compound binds to, initiating a biochemical reaction .
Mode of Action
“this compound” would interact with its targets by binding to them, which could inhibit their activity or stimulate a response. This interaction can lead to changes in the cell’s function or trigger a cascade of biochemical reactions .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. These pathways could involve processes like cell growth, cell death, or signal transduction. The exact pathways affected would depend on the specific target of "this compound" .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would determine its bioavailability. Factors like how well it is absorbed in the body, where it is distributed, how it is metabolized, and how it is excreted all play a role .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. This could range from inhibiting cell growth to inducing cell death, among other effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For example, certain conditions might enhance or inhibit its ability to bind to its target .
生化学分析
Biochemical Properties
2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 results in the inhibition of CDK2 activity, which can lead to cell cycle arrest and apoptosis in cancer cells . This compound also interacts with other biomolecules, such as proteins involved in DNA repair and replication, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting CDK2 activity . Additionally, it affects cell signaling pathways, such as the DNA damage response pathway, by interacting with proteins involved in DNA repair . This interaction leads to the accumulation of DNA damage and ultimately cell death. Furthermore, this compound influences gene expression and cellular metabolism, contributing to its overall cytotoxic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDK2 by binding to its active site . This binding prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest. Additionally, this compound interacts with other biomolecules involved in DNA repair, such as ATR kinase, further enhancing its cytotoxic effects . These interactions result in the accumulation of DNA damage and the activation of apoptosis pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CDK2 activity and continuous accumulation of DNA damage in cancer cells . These effects highlight the potential of this compound for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit CDK2 activity and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound’s metabolites can also interact with other enzymes and cofactors, potentially affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for optimizing the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported into cells via specific transporters, where it accumulates in the cytoplasm and nucleus . Additionally, binding proteins can facilitate its distribution to different cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other DNA repair proteins . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and optimizing its therapeutic applications.
特性
IUPAC Name |
2-cyclopropyl-4-pyridin-3-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-11-6-10(9-2-1-5-13-7-9)14-12(15-11)8-3-4-8/h1-2,5-8H,3-4H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEDJWUBZBVCLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1462311.png)
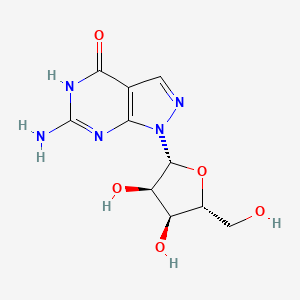
![5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy-](/img/structure/B1462313.png)
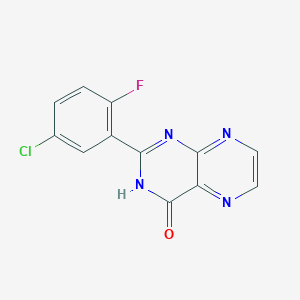
![(E)-8-Hydroxy-2-[2-(3,4,5-trihydroxyphenyl)ethenyl]-7-quinolinecarboxylic acid sodium salt](/img/structure/B1462316.png)
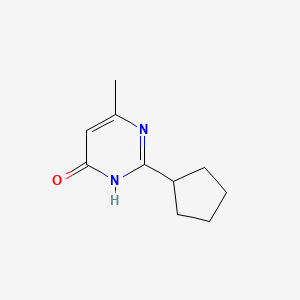
![N-[5-Chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide](/img/structure/B1462321.png)


